molecular formula C16H15N3O2 B12213554 (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester

(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester

Cat. No.: B12213554
M. Wt: 281.31 g/mol
InChI Key: IPVVISINZFBWEG-UHFFFAOYSA-N
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Description

(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both imidazole and pyridine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine core

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring, depending on the substituents present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.

    Carbamic acid esters: Compounds with similar functional groups but different core structures.

Uniqueness: (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is unique due to the combination of the imidazo[1,2-a]pyridine core and the carbamic acid methyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

methyl N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C16H15N3O2/c1-11-8-9-13-17-14(12-6-4-3-5-7-12)15(19(13)10-11)18-16(20)21-2/h3-10H,1-2H3,(H,18,20)

InChI Key

IPVVISINZFBWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)OC)C3=CC=CC=C3)C=C1

Origin of Product

United States

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